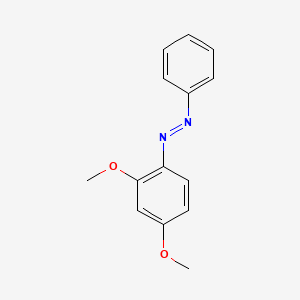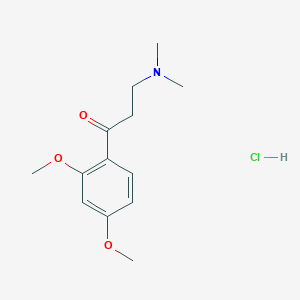
2,4-Dimethoxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxyazobenzene is an organic compound belonging to the azobenzene family, characterized by two phenyl rings connected by an azo bond. Azobenzenes are well-known for their versatile photoswitchable properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxyazobenzene can be synthesized through the diazotization of 2,4-dimethoxyaniline followed by coupling with phenol. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with phenol under alkaline conditions to yield the desired azobenzene compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxybenzene derivatives.
Reduction: Reduction of this compound leads to the formation of hydrazobenzene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Azoxybenzene derivatives.
Reduction: Hydrazobenzene derivatives.
Substitution: Various substituted azobenzene compounds.
Scientific Research Applications
2,4-Dimethoxyazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in the study of photochemical reactions and molecular switches.
Biology: Employed in the development of light-responsive biomaterials and in the study of photoactivated biological processes.
Medicine: Investigated for its potential use in photodynamic therapy and drug delivery systems.
Industry: Utilized in the production of dyes, sensors, and light-responsive materials
Mechanism of Action
The primary mechanism of action of 2,4-Dimethoxyazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis isomers upon exposure to light. This photoisomerization induces a change in the molecular geometry, affecting the compound’s electronic distribution and interactions with other molecules. The trans isomer is thermodynamically stable, while the cis isomer is metastable and can revert to the trans form under thermal or photochemical conditions .
Comparison with Similar Compounds
- 4,4’-Dimethoxyazobenzene
- 4,4’-Dimethylazobenzene
- Azobenzene
Comparison: 2,4-Dimethoxyazobenzene is unique due to the position of its methoxy groups, which influence its photochemical properties and reactivity. Compared to 4,4’-Dimethoxyazobenzene, the 2,4-isomer exhibits different absorption characteristics and isomerization behavior. 4,4’-Dimethylazobenzene, on the other hand, has methyl groups instead of methoxy groups, leading to variations in electronic properties and reactivity. Azobenzene, the parent compound, lacks any substituents, making it less specialized for certain applications .
Properties
CAS No. |
29418-46-0 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2O2/c1-17-12-8-9-13(14(10-12)18-2)16-15-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
ILPDRVDQZSFGNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12006038.png)



![5-(4-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006056.png)

![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)
![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)


![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)

